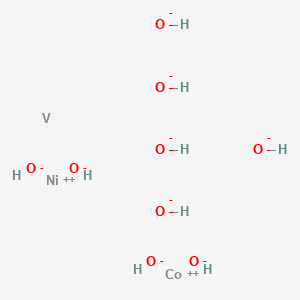
Cyclohexanol, 1,3-dimethyl-, (1R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- is an organic compound with the molecular formula C8H16O It is a stereoisomer of cyclohexanol, characterized by the presence of two methyl groups at the 1 and 3 positions on the cyclohexane ring, both in the (1R,3R) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dimethylcyclohexene in the presence of a suitable catalyst. Another method includes the reduction of 1,3-dimethylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1,3-dimethyl-, (1R,3R)- often involves the catalytic hydrogenation of 1,3-dimethylcyclohexene. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reduction of 1,3-dimethylcyclohexanone back to cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 1,3-Dimethylcyclohexanone.
Reduction: Cyclohexanol, 1,3-dimethyl-, (1R,3R)-.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclohexanol, 1,3-dimethyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The presence of the methyl groups at the 1 and 3 positions also affects the compound’s steric and electronic properties, contributing to its unique behavior in chemical reactions.
Comparación Con Compuestos Similares
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be compared with other similar compounds such as:
Cyclohexanol: Lacks the methyl groups at the 1 and 3 positions, resulting in different chemical and physical properties.
1,3-Dimethylcyclohexane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,3-Dimethylcyclohexanone: The oxidized form of cyclohexanol, 1,3-dimethyl-, (1R,3R)-, with distinct chemical properties and uses.
The uniqueness of cyclohexanol, 1,3-dimethyl-, (1R,3R)- lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups, which contribute to its diverse range of applications and reactivity.
Propiedades
Número CAS |
646526-29-6 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(1R,3R)-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
DWUSBTCQAFWLIW-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@](C1)(C)O |
SMILES canónico |
CC1CCCC(C1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
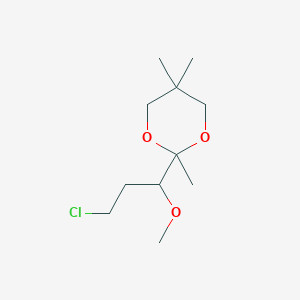
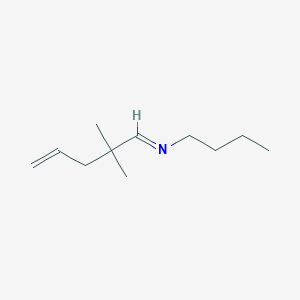
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
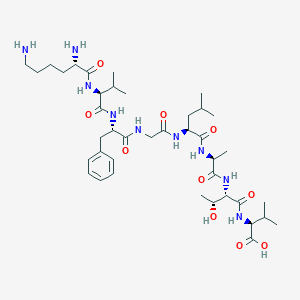
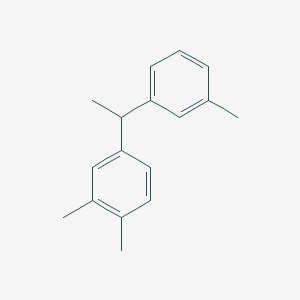
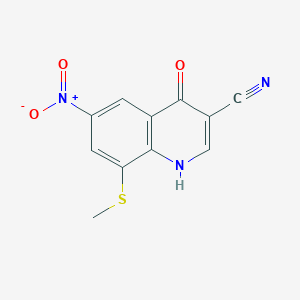
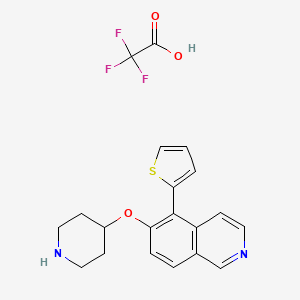
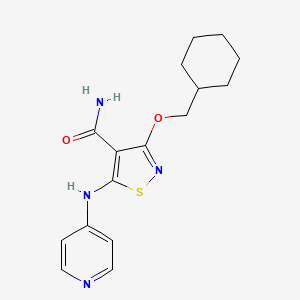

phosphanium bromide](/img/structure/B12611416.png)
